molecular formula C9H6N4S B2811964 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 43029-38-5

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2811964
CAS No.: 43029-38-5
M. Wt: 202.24
InChI Key: YZYHQEVIKOTCTI-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and antimicrobial agents. This compound features a fused triazolo-thiadiazole core system, which is characterized by its planar structure and significant electron delocalization, contributing to its strong binding affinity in biological systems . Recent scientific investigations have identified it as a highly promising urease inhibitor . Derivatives of this scaffold have demonstrated exceptional inhibitory activity against the urease enzyme, with one study showing IC50 values as low as 0.87 ± 0.09 µM, representing a significant increase in potency compared to standard controls like thiourea (IC50 = 22.54 ± 2.34 µM) . The mechanism of action for its anti-urease activity has been characterized as competitive inhibition, whereby the compound effectively occupies the enzyme's active site . Beyond urease inhibition, this pharmacophore exhibits broad-spectrum biological activity. Research indicates that its derivatives possess significant antifungal and antibacterial properties against various urease-positive microorganisms, including C. neoformans and P. mirabilis . Furthermore, analogous triazolo-thiadiazole structures have been explored as potential inhibitors of other biologically relevant targets, such as Cell Division Cycle 25B (Cdc25B) and Protein Tyrosine Phosphatase 1B (PTP1B), highlighting its utility in diverse therapeutic areas . With a molecular formula of C₉H₆N₄S and a molecular weight of 202.24 g/mol, this compound is supplied as a high-purity material for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYHQEVIKOTCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial activity. Studies have evaluated these compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth. For example:

  • Disc Diffusion Method : The antimicrobial efficacy was assessed using the disc diffusion method where the diameter of inhibition zones was measured. Certain derivatives displayed inhibition percentages ranging from moderate to high (e.g., 60% to 93% against specific pathogens) .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A notable study highlighted that a triazole-thiadiazole derivative effectively inhibited heparanase activity—an enzyme implicated in tumor metastasis—leading to reduced tumor growth in mouse models. This suggests potential applications in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, some derivatives have shown anti-inflammatory effects. This is particularly relevant in conditions such as colitis and pancreatitis where heparanase plays a role in disease progression .

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. A general synthetic pathway includes:

  • Preparation of Triazole Precursors : Starting with substituted phenyl hydrazines and carbon disulfide to form thiosemicarbazones.
  • Cyclization : The resultant thiosemicarbazones undergo cyclization to yield the desired triazolo-thiadiazole framework.
  • Functionalization : Further modifications can be made to introduce various substituents that enhance biological activity .

Case Study 1: Heparanase Inhibition

A specific derivative of this compound was identified as a potent inhibitor of heparanase enzymatic activity. In vivo studies demonstrated a marked decrease in primary tumor growth in mice treated with this compound compared to controls . This finding supports the compound's potential for development into an anticancer therapeutic.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various derivatives and evaluating their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited higher inhibition rates than traditional antibiotics . This highlights the potential for these derivatives in treating infections resistant to standard therapies.

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . It can also interact with receptors involved in inflammatory and immune responses, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituent patterns. Below is a systematic comparison of 6-phenyl derivatives with analogues bearing different substituents:

Key Trends :

  • Phenyl vs. Alkyl: Phenyl derivatives (e.g., 6-phenyl) excel in targeting human cancer cells, while long-chain alkyl substituents (e.g., C₁₆) enhance activity against ovarian and melanoma lines .
  • Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 6-(2-fluorophenyl)) improve anti-inflammatory efficacy by modulating electron density and COX-2 affinity .
  • Bulky Groups : Adamantyl substituents increase metabolic stability and membrane permeability, critical for antiproliferative effects .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Solubility (LogP) Reference
6-Phenyl (6e) 162–200 61–85 4.12 (moderately lipophilic)
6-Adamantyl (5a) 184 57 5.87 (highly lipophilic)
6-(4-Methoxyphenyl) (3d) 174 59 3.45
6-Trichloromethyl 198 68 4.90

Insights :

  • Higher lipophilicity (LogP >5) correlates with improved CNS permeability but may reduce aqueous solubility .
  • Microwave synthesis (e.g., for 6-phenyl derivatives) enhances yields by 20–30% compared to conventional methods .
Structural and Crystallographic Comparisons
  • Noncovalent Interactions: Adamantyl-substituted derivatives exhibit stronger van der Waals interactions and C–H···π stacking than phenyl analogues, stabilizing crystal packing and enhancing bioavailability .
  • Hydrogen Bonding : 6-Phenyl derivatives form weaker intermolecular H-bonds (e.g., N–H···S) compared to 6-(2-fluoroaryl) compounds, which engage in stronger halogen bonding .

Biological Activity

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiadiazole moiety, which contributes to its unique pharmacological profile. Its chemical formula is C13H8N4OSC_{13}H_8N_4OS with a molecular weight of approximately 272.29 g/mol. The structure can be represented as follows:

6 Phenyl 1 2 4 triazolo 3 4 b 1 3 4 thiadiazole\text{6 Phenyl 1 2 4 triazolo 3 4 b 1 3 4 thiadiazole}

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole exhibit potent antimicrobial properties. A study demonstrated that compounds with electron-withdrawing groups at the 3 and 6 positions showed enhanced antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . In particular:

CompoundActivityMicroorganism
This compoundModerate to GoodE. coli, S. aureus
3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineExcellentFungal strains

2. Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

3. Anti-inflammatory Activity
this compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors leading to altered cellular responses.
  • Gene Expression Regulation : Changes in gene expression profiles have been observed upon treatment with this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo-thiadiazole derivatives highlighted their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The introduction of halogen substituents at specific positions enhanced their activity significantly .

Case Study 2: Anticancer Screening

In another investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), this compound exhibited IC50 values in the micromolar range. The study concluded that structural modifications could further improve its anticancer potency .

Q & A

Q. What are the standard synthetic routes for preparing 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives?

The synthesis typically involves cyclization of hydrazine derivatives (e.g., 4-amino-5-mercapto-1,2,4-triazoles) with thiocarbonyl compounds under acidic or basic conditions. For example, cyclocondensation of substituted hydrazines with carbon disulfide yields the triazolo-thiadiazole core. Subsequent functionalization at the 3- and 6-positions is achieved via nucleophilic substitution or cross-coupling reactions. Purification often requires column chromatography or recrystallization due to low solubility .

Q. Which spectroscopic techniques are critical for structural confirmation of these compounds?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (ESI or EI-MS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and bond angles, as demonstrated for derivatives like 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole .

Q. What are common challenges in purifying triazolo-thiadiazole derivatives?

Challenges include:

  • Low solubility in polar solvents, necessitating mixed solvent systems (e.g., DMF/ethanol).
  • Co-elution of byproducts during column chromatography, requiring gradient elution optimization.
  • Hygroscopicity of intermediates, demanding anhydrous conditions during isolation .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., -CF₃) to the triazolo-thiadiazole core?

  • Use microwave-assisted synthesis to accelerate cyclization kinetics.
  • Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the 6-position.
  • Optimize solvent polarity (e.g., DMSO or DMF) to stabilize intermediates, as shown in fluorophenyl-substituted derivatives .

Q. What structural modifications enhance COX-2 selectivity in triazolo-thiadiazole derivatives?

Substitution at the 3-position with bulky groups (e.g., adamantyl) and at the 6-position with methoxy or halogens improves COX-2 binding. For instance, 3-adamantyl-6-chlorophenyl derivatives showed >10-fold selectivity for COX-2 over COX-1 due to steric complementarity in the enzyme's active site .

Q. How do halogen substituents (e.g., -Cl, -F) influence pharmacokinetic properties?

  • Fluorine increases metabolic stability by resisting oxidative degradation.
  • Chlorine enhances lipophilicity, improving membrane permeability.
  • Iodine at the 6-position (e.g., 6-(2-chloro-5-iodophenyl)) allows radiolabeling for in vivo tracking .

Q. What computational methods predict the biological activity of novel derivatives?

  • Molecular docking (AutoDock Vina) to assess binding affinity for targets like COX-2 or bacterial enzymes.
  • QSAR models using descriptors such as logP, polar surface area, and Hammett constants. For example, electron-withdrawing groups at the 6-position correlate with antimicrobial activity in QSAR studies .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobials, COX inhibition for anti-inflammatory activity).
  • Verify compound purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. What strategies validate the mechanism of action for antimicrobial derivatives?

  • Enzyme inhibition assays (e.g., β-lactamase or DNA gyrase inhibition).
  • Gene expression profiling (RNA-seq) to identify disrupted pathways in bacterial cells.
  • Resistance induction studies to assess target specificity .

Q. How does X-ray crystallography resolve structural ambiguities in substituted derivatives?

  • Single-crystal analysis confirms bond angles and torsion angles, critical for understanding steric effects.
  • For example, X-ray data for 6-(2-methylphenyl)-3-(trimethoxyphenyl) derivatives revealed non-planar packing, influencing solubility and bioavailability .

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